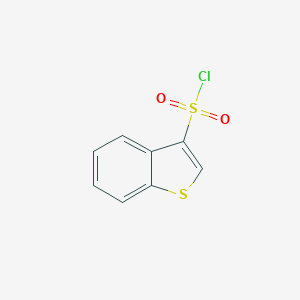
palmitoleoyl-CoA
描述
Palmitoleoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of palmitoleic acid. It is an 11,12-saturated fatty acyl-CoA and a hexadecenoyl-CoA. It derives from a palmitoleic acid. It is a conjugate acid of a this compound(4-).
作用机制
Target of Action
Palmitoleoyl-CoA, also known as palmitoleyl-CoA, primarily targets the Porcupine (PORCN) protein . PORCN is an endoplasmic reticulum membrane protein that mediates the palmitoleoylation of Wnt proteins . Wnt proteins play crucial roles in cell growth, development, and metabolic balance . PORCN uses this compound as a substrate and is highly specific to the Wnt signaling pathway, making it a significant target in Wnt-related cancers .
Mode of Action
This compound interacts with its target, PORCN, to facilitate the palmitoleoylation of Wnt proteins . This modification is crucial for the proper functioning of Wnt proteins. The palmitoleoyl group from this compound is transferred to a cysteine residue of the target protein, facilitated by an enzymatic family of Asp-His-His-Cys (DHHC)-containing transmembrane protein acyltransferases .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is synthesized directly from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 . Once synthesized, it can participate in the Wnt signaling pathway by interacting with PORCN . It also plays a role in the beta-oxidation process within the mitochondria . Furthermore, it is a starting substrate, along with serine, for sphingolipid biosynthesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its synthesis, transport, and degradation. It is synthesized from palmitic acid and can be transported into the mitochondrial matrix by the carnitine shuttle system for beta-oxidation . The process of palmitoylation and depalmitoylation, facilitated by enzymes like acyl-protein thioesterases (APT1 and APT2), regulates its levels within the cell .
Result of Action
The action of this compound results in several molecular and cellular effects. Its interaction with PORCN leads to the palmitoleoylation of Wnt proteins, which is crucial for their function . In the mitochondria, it participates in beta-oxidation, contributing to energy production . It also plays a role in the synthesis of sphingolipids .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other molecules like ATP and CoA is necessary for its synthesis . Additionally, the activity of enzymes like PORCN and APT1, which facilitate its interaction with Wnt proteins and its depalmitoylation respectively, can affect its function . The cellular environment, including factors like pH and temperature, may also influence its stability and efficacy.
未来方向
Recent progress in structural and functional understanding of membrane bound O-acyltransferases (MBOATs) has brought an explosion of structural information for multiple MBOAT family members . These studies enable comparison of MBOAT structure and function across members catalyzing modifications of all three substrate classes . This structural model enhances our mechanistic understanding of PORCN substrate recognition and catalysis, as well as the inhibition of its enzymatic activity, and can facilitate the development of improved inhibitors and the understanding of disease-relevant PORCN mutants .
生化分析
Biochemical Properties
Palmitoleoyl-CoA participates in numerous biochemical reactions. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . It is involved in protein palmitoylation, a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This modification is reversible, allowing for rapid regulation of many cellular proteins . This compound interacts with various enzymes, proteins, and biomolecules, including palmitoyltransferases (PATs), which catalyze the formation of this modification .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting their association with membranes, compartmentalization in membrane domains, trafficking, and stability . It plays a role in the regulation of different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can be activated and transported into the mitochondria for metabolism, specifically for β-oxidation . This compound induces the cardiac mitochondrial membrane permeability transition, which causes mitochondrial dysfunction .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It is involved in the regulation of lipid turnover in human monocytes, which may play a role in regulating lipid signaling during innate immune activation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be activated and transported into the mitochondria for metabolism, specifically for β-oxidation . It also plays a role in the biosynthesis of sphingosine .
Transport and Distribution
This compound can be transported into the mitochondrial matrix by the carnitine shuttle system, which transports fatty acyl-CoA molecules into the mitochondria . Once inside, it can participate in beta-oxidation .
Subcellular Localization
This compound is primarily located in the cytosol where it is synthesized and can be transported into the mitochondria for metabolism
属性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYOCCWNZAOZTL-MDMKAECGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316783 | |
| Record name | Palmitoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoleyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18198-76-0 | |
| Record name | Palmitoleoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18198-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoleoyl-CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitoleyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is palmitoleoyl-CoA and what is its significance in biological systems?
A1: this compound, also known as palmitoleyl-CoA, is a naturally occurring fatty acyl-coenzyme A ester. It plays a crucial role in lipid metabolism, particularly as a key intermediate in the synthesis of more complex lipids such as triglycerides and phospholipids. [, , , , , , ]
Q2: What is the structure of this compound and its molecular formula and weight?
A2: this compound consists of a palmitoleic acid (16:1n7) molecule attached via a thioester linkage to coenzyme A. Its molecular formula is C₃₉H₇₀N₇O₁₇P₃S and its molecular weight is 918.05 g/mol. [, , , , ]
Q3: How does this compound interact with enzymes involved in lipid metabolism?
A3: this compound acts as a substrate for various enzymes involved in lipid metabolism. For instance, it is a substrate for elongases, enzymes that catalyze the extension of fatty acid chains, and for acyltransferases, enzymes responsible for transferring acyl groups from acyl-CoA molecules to other molecules such as glycerol-3-phosphate in phospholipid synthesis. [, , , ]
Q4: Are there different specificities for this compound among various acyltransferases?
A4: Yes, studies have shown varying affinities and preferences for this compound among different acyltransferases. For example, in rat liver microsomes, the partially purified 1-acylglycerophosphate acyltransferase demonstrates a higher preference for oleoyl-CoA over this compound, while the 2-acylglycerophosphate acyltransferase exhibits a greater selectivity for saturated acyl-CoA esters like stearoyl-CoA. [, ]
Q5: How does this compound contribute to the regulation of fatty acid composition in cells?
A5: this compound, along with its precursor palmitoyl-CoA, plays a significant role in regulating the balance between saturated and unsaturated fatty acids in cellular lipids. This balance is crucial for maintaining membrane fluidity and integrity. [, , , ]
Q6: Can you explain the role of this compound in the context of stearoyl-CoA desaturase (SCD) activity?
A6: SCD is a key enzyme that catalyzes the desaturation of saturated fatty acids like palmitoyl-CoA and stearoyl-CoA to produce this compound and oleoyl-CoA, respectively. Therefore, the activity of SCD directly impacts the cellular levels of this compound and influences the overall fatty acid composition. [, , , ]
Q7: How does dietary manipulation affect this compound levels in different tissues?
A7: Dietary changes can significantly influence the expression and activity of enzymes involved in lipid metabolism, including those that utilize this compound. For example, a high-sucrose, very low-fat diet has been shown to increase the expression of SCD1 in the intestine, potentially leading to alterations in this compound levels and affecting downstream lipid metabolism. [, ]
Q8: What is the role of this compound in the context of KATP channels in cardiac muscle cells?
A8: Research suggests that this compound, along with its precursor palmitoleic acid, can directly interact with and modulate the activity of KATP channels in cardiac muscle cells. This interaction can affect the channels' sensitivity to ATP, potentially influencing cardiac function. [, ]
Q9: How does temperature affect the utilization of this compound in fish?
A9: Studies on Antarctic fish, which naturally encounter cold environments, have shown that their muscle tissues exhibit a preference for catabolizing monoenoic fatty acids like this compound. This preference is likely linked to adaptations in their metabolic enzymes, such as carnitine palmitoyltransferase (CPT), which display higher activity with this compound as a substrate compared to saturated fatty acyl-CoAs. [, ]
Q10: Are there any specific analytical methods used to study this compound?
A10: Various analytical techniques are employed to study this compound and related fatty acyl-CoAs. These methods include high-performance liquid chromatography (HPLC) for separation and quantification, often coupled with mass spectrometry (MS) for identification and structural characterization. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


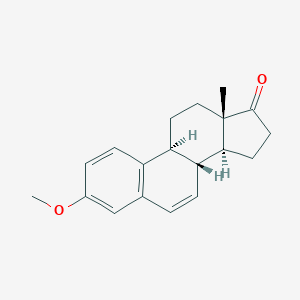

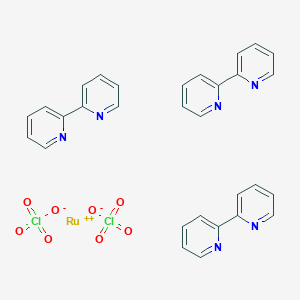


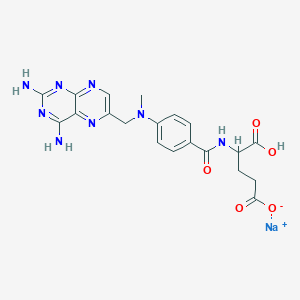
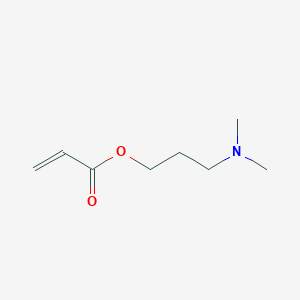
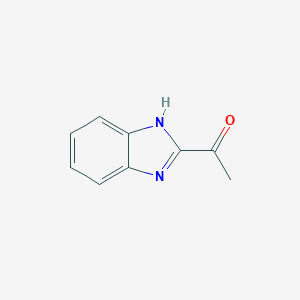

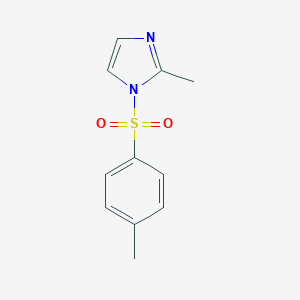
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
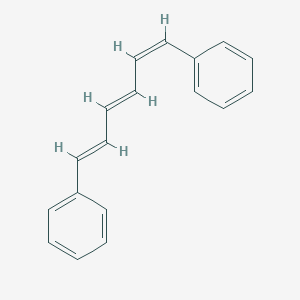
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
